

# Introduction: A Trifunctional Linchpin in Modern Synthesis

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## Compound of Interest

**Compound Name:** 2-Chloro-4-cyanophenylboronic acid

**Cat. No.:** B1370755

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In the landscape of contemporary drug discovery and materials science, the demand for versatile, highly functionalized building blocks is incessant. **2-Chloro-4-cyanophenylboronic acid** (CAS No: 677743-50-9) has emerged as a reagent of significant interest, prized for its unique trifunctional architecture. The strategic placement of a boronic acid, a chloro substituent, and a cyano group on a phenyl ring offers chemists a powerful tool for constructing complex molecular frameworks. The boronic acid moiety serves as a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of crucial carbon-carbon bonds. Concurrently, the chloro and cyano groups provide orthogonal handles for subsequent, selective transformations, opening avenues for multi-step syntheses of novel active pharmaceutical ingredients (APIs) and advanced functional materials.[\[1\]](#)

This guide provides an in-depth exploration of the chemical properties, reactivity, and applications of **2-Chloro-4-cyanophenylboronic acid**. We will delve into its physicochemical and spectroscopic characteristics, present field-proven protocols for its application in Suzuki-Miyaura coupling, and discuss the broader implications of its use in medicinal chemistry, grounded in authoritative references and practical insights.

## Part 1: Core Physicochemical Properties and Handling

Understanding the fundamental properties of a reagent is paramount for its effective and safe utilization. **2-Chloro-4-cyanophenylboronic acid** is a solid compound under standard conditions, whose stability and handling are critical for reproducible experimental outcomes.

Table 1: Physicochemical Properties of **2-Chloro-4-cyanophenylboronic Acid**

Property	Value	Reference(s)
CAS Number	677743-50-9	[2]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BCINO <sub>2</sub>	[2]
Molecular Weight	181.38 g/mol	[2][3]
Appearance	Solid	
Boiling Point	367.1 ± 52.0 °C (Predicted)	[2]
Density	1.41 ± 0.1 g/cm <sup>3</sup> (Predicted)	[2]
Purity	≥98% (Typical)	

## Handling and Storage: Ensuring Reagent Integrity

Boronic acids are susceptible to dehydration, which leads to the formation of cyclic boroxine anhydrides. This process can impact the stoichiometry and efficiency of subsequent reactions. Therefore, stringent storage conditions are essential.

- Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1] It is crucial to keep it in a dry environment to prevent hydrolysis and degradation.

## The Pinacol Ester Derivative: An Alternative for Enhanced Stability

For applications requiring enhanced stability and easier handling, the pinacol ester of **2-Chloro-4-cyanophenylboronic acid** is an excellent alternative. The pinacol protecting group shields the boronic acid from dehydration and protodeboronation, while still allowing for efficient participation in cross-coupling reactions.[1]

Table 2: Properties of **2-Chloro-4-cyanophenylboronic Acid Pinacol Ester**

Property	Value	Reference(s)
CAS Number	945391-06-0	<a href="#">[1]</a>
Molecular Formula	C <sub>13</sub> H <sub>15</sub> BCINO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	263.53 g/mol	<a href="#">[1]</a>
Melting Point	137.6 - 143.2 °C	<a href="#">[1]</a>
Boiling Point	362.8 ± 32.0 °C (at 760 mmHg)	<a href="#">[1]</a>
Storage	2-8°C, dry, sealed	<a href="#">[1]</a>

## Part 2: Spectroscopic Characterization Profile

While a comprehensive public database of spectra for this specific molecule is not readily available, its structure allows for the confident prediction of its key spectroscopic features. These predictions are invaluable for quality control and reaction monitoring.

- <sup>1</sup>H NMR: The aromatic region of the proton NMR spectrum is expected to show three distinct signals corresponding to the protons on the phenyl ring. The electronic effects of the chloro, cyano, and boronic acid groups will influence their chemical shifts, likely placing them in the  $\delta$  7.5-8.5 ppm range. The coupling patterns (doublets, doublet of doublets) will be consistent with a 1,2,4-trisubstituted benzene ring.
- <sup>13</sup>C NMR: The carbon NMR spectrum should display seven signals for the seven carbon atoms. The carbon bearing the cyano group (C-N) will appear significantly downfield, as will the carbon attached to the chlorine atom (C-Cl). The carbon atom directly bonded to the boron (C-B) will also have a characteristic chemical shift.
- <sup>11</sup>B NMR: Boron-11 NMR is a definitive technique for characterizing organoboron compounds. Arylboronic acids typically exhibit a broad signal in the range of  $\delta$  28-34 ppm.[\[4\]](#) The presence of a signal in this region confirms the integrity of the boronic acid moiety.

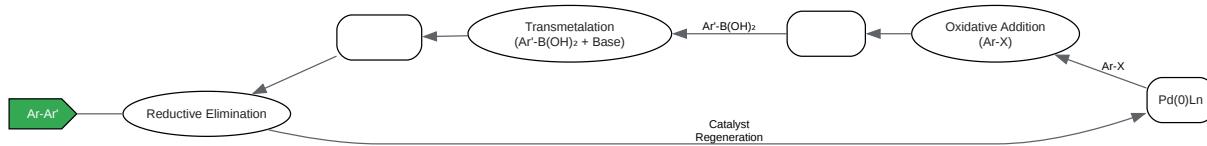
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands: a broad O-H stretch around  $3300\text{-}3500\text{ cm}^{-1}$  (from the  $\text{B}(\text{OH})_2$  group), a sharp C≡N stretch near  $2230\text{ cm}^{-1}$ , aromatic C=C stretching vibrations in the  $1400\text{-}1600\text{ cm}^{-1}$  region, and a C-Cl stretch typically found in the  $700\text{-}800\text{ cm}^{-1}$  range.
- Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak ( $\text{M}^+$ ) would be observed at  $\text{m/z}$  181. The presence of a chlorine atom will result in a characteristic  $\text{M}+2$  isotopic peak with an intensity approximately one-third that of the  $\text{M}^+$  peak, which is a definitive signature for a monochlorinated compound.

## Part 3: Chemical Reactivity and Synthetic Utility

The synthetic power of **2-Chloro-4-cyanophenylboronic acid** lies in its ability to participate in the Suzuki-Miyaura coupling while retaining other functional groups for subsequent modifications.

## The Suzuki-Miyaura Coupling: A Cornerstone of C-C Bond Formation

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate.<sup>[5]</sup> It is one of the most robust and widely used methods for constructing biaryl systems, which are prevalent in pharmaceuticals and organic materials.<sup>[5][6]</sup> The reaction proceeds through a well-established catalytic cycle.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Field-Proven Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating starting point for coupling **2-Chloro-4-cyanophenylboronic acid** with an aryl bromide. The causality behind each choice is explained to ensure technical accuracy and reproducibility.

Objective: To synthesize 2'-Chloro-4'-cyano-[1,1'-biphenyl]-4-carboxylic acid.

#### Materials:

- **2-Chloro-4-cyanophenylboronic acid** (1.0 equiv)
- 4-Bromobenzoic acid (1.2 equiv)
- Palladium(II) acetate  $[\text{Pd}(\text{OAc})_2]$  (0.02 equiv) - Catalyst precursor.
- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv) - A bulky, electron-rich phosphine ligand that stabilizes the Pd(0) species and facilitates oxidative addition and reductive elimination.
- Potassium phosphate ( $\text{K}_3\text{PO}_4$ ) (3.0 equiv) - A moderately strong base essential for the transmetalation step.
- Toluene/Water (10:1 v/v) - A biphasic solvent system that facilitates dissolution of both organic and inorganic reagents.

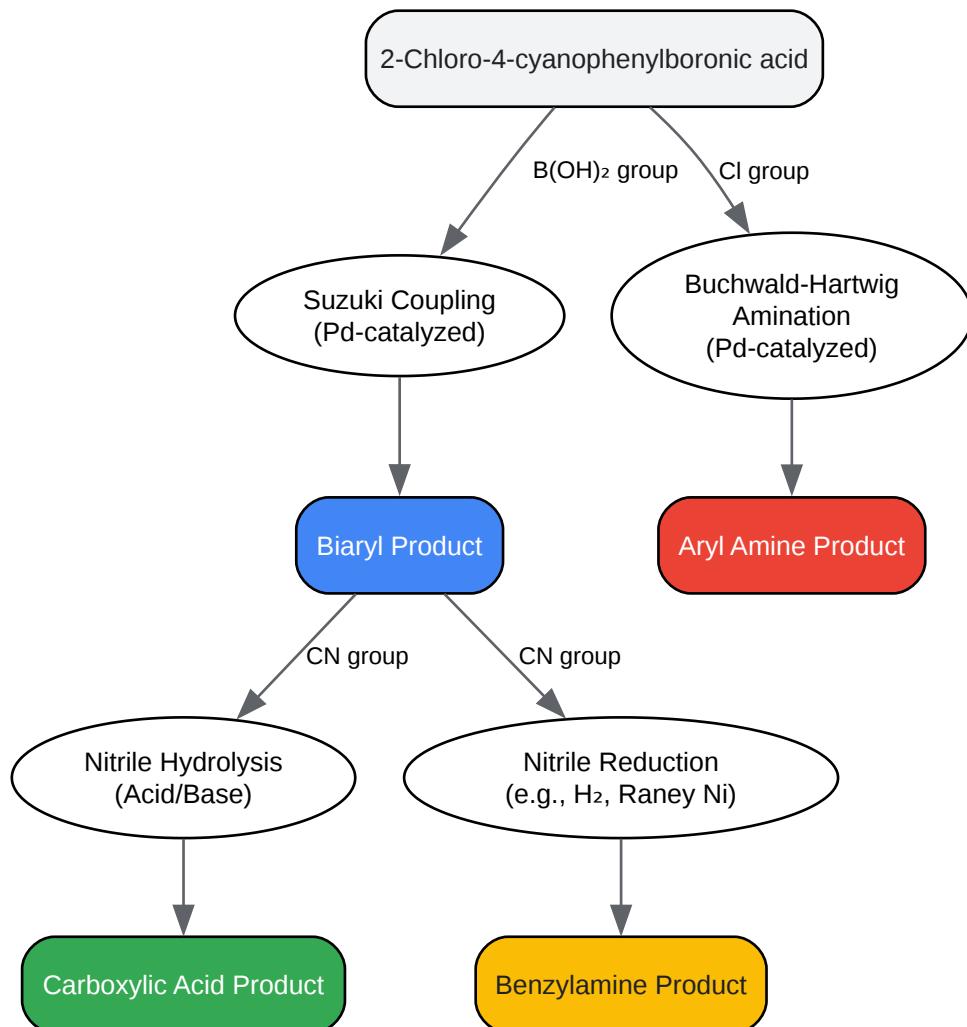
#### Step-by-Step Methodology:

- **Inert Atmosphere:** To a flame-dried Schlenk flask, add **2-Chloro-4-cyanophenylboronic acid**, 4-bromobenzoic acid, SPhos, and  $\text{K}_3\text{PO}_4$ . Causality: The exclusion of oxygen is critical as the active Pd(0) catalyst is oxygen-sensitive.
- **Degassing:** Seal the flask and subject it to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen). Causality: This process, known as sparging, removes dissolved oxygen from the solid reagents and the flask atmosphere.
- **Catalyst Addition:** Under a positive pressure of inert gas, add the  $\text{Pd}(\text{OAc})_2$  catalyst.
- **Solvent Addition:** Add the degassed toluene/water solvent mixture via cannula or syringe. Causality: Using degassed solvents prevents the reintroduction of oxygen into the system.

- Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Causality: Heating accelerates the reaction rate, particularly the often rate-limiting oxidative addition step.
- Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
- Extraction: Extract the aqueous layer twice with ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

## Orthogonal Reactivity: A Multi-Handle Reagent

The true elegance of **2-Chloro-4-cyanophenylboronic acid** is the differential reactivity of its functional groups, allowing for a planned, sequential synthetic strategy.

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Caption: Synthetic pathways leveraging the orthogonal reactivity of the molecule.

## Part 4: Applications in Drug Discovery

Boronic acids are not merely synthetic intermediates; the boron atom itself can play a crucial role in biological activity.<sup>[7]</sup> The ability of the trigonal planar boronic acid to form a reversible tetrahedral complex with nucleophiles is key to its mechanism of action in many enzyme inhibitors.<sup>[8]</sup> The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma, validated this approach.<sup>[7]</sup>

**2-Chloro-4-cyanophenylboronic acid** serves as a vital building block in this field. It has been specifically identified as an intermediate in the synthesis of:

- TTK Kinase Inhibitors: Fused imidazole derivatives prepared using this reagent show potential in oncology.[\[2\]](#)
- HSP90 Inhibitors: Pyrimidothiophenes synthesized from this boronic acid are being investigated as inhibitors of Heat Shock Protein 90, another important cancer target.[\[2\]](#)

The presence of the cyano and chloro groups allows for fine-tuning of steric and electronic properties, which is essential for optimizing a drug candidate's efficacy, selectivity, and pharmacokinetic profile.

## Part 5: Safety and Hazard Information

As with any chemical reagent, a thorough understanding of its hazards is essential for safe handling.

Table 3: GHS Hazard and Precautionary Information

Category	Information	Reference(s)
Pictogram	GHS07 (Exclamation Mark)	
Signal Word	Warning	
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	
Precautionary Statements	P261: Avoid breathing dust.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	

#### Handling Recommendations:

- Always handle this compound in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
- Avoid inhalation of dust and direct contact with skin and eyes.

## Conclusion

**2-Chloro-4-cyanophenylboronic acid** is a testament to the power of rational molecular design. Its trifunctional nature provides a pre-packaged solution for complex synthetic

challenges, offering a reliable anchor for Suzuki-Miyaura coupling and two additional handles for orthogonal chemical modification. Its role as a key intermediate in the development of kinase and HSP90 inhibitors underscores its value to the medicinal chemistry community. By understanding its properties, reactivity, and handling requirements, researchers can fully exploit the potential of this versatile building block to accelerate the discovery of new therapeutics and advanced materials.

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